4-(2-bromoethyl)-1H-Pyrazole

Description

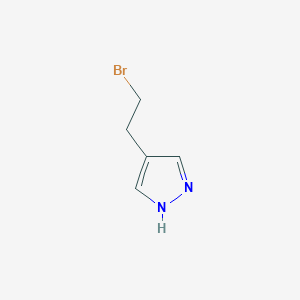

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBYTUYNMSBOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308688 | |

| Record name | 4-(2-Bromoethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142953-56-7 | |

| Record name | 4-(2-Bromoethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142953-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Bromoethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Bromoethyl 1h Pyrazole

Direct Alkylation and Functionalization Strategies

A primary route to 4-(2-bromoethyl)-1H-pyrazole involves the direct introduction of the bromoethyl group onto the pyrazole (B372694) scaffold. This is typically accomplished through N-alkylation, a common and versatile method for modifying pyrazole structures. mdpi.comsemanticscholar.org

Alkylation of Pyrazole Scaffolds with Bromoethylating Agents

The direct alkylation of pyrazole with a suitable bromoethylating agent is a frequently employed method. A common and effective agent for this transformation is 1,2-dibromoethane (B42909). scholaris.ca The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion. This method has been successfully used in the synthesis of various N-alkylated pyrazoles. mdpi.com For instance, the alkylation of 4-nitropyrazole with 1,2-dibromoethane, although sometimes complicated by side reactions like dehydrohalogenation, has been reported to yield the desired N-(2-bromoethyl)-4-nitropyrazole. scholaris.ca

Another approach involves the use of other bromoalkylating agents. For example, the synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole has been achieved by reacting 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane.

Optimizing Reaction Conditions: Solvents, Bases, and Temperature Profiles

The success and efficiency of the alkylation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, and the temperature profile of the reaction.

Solvents: The polarity of the solvent can significantly influence the reaction rate and yield. Dimethylformamide (DMF) is a commonly used solvent for the alkylation of pyrazoles, facilitating the dissolution of the reactants and promoting the reaction. mdpi.com Other solvents like dimethyl sulfoxide (B87167) (DMSO) have also been employed.

Bases: A base is typically required to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic bromoethylating agent. Potassium carbonate (K₂CO₃) is a widely used base for this purpose. mdpi.com Other bases such as cesium fluoride (B91410) on alumina (B75360) (CsF-Al₂O₃) and potassium hydroxide (B78521) on alumina (KOH-Al₂O₃) have also been investigated for the benzylation of pyrazoles, demonstrating high regioselectivity. The choice of base can also influence the regioselectivity of the alkylation.

Temperature: The reaction temperature is another critical parameter. While many alkylations can be carried out at room temperature, in some cases, heating may be necessary to drive the reaction to completion. Conversely, for highly reactive substrates or to minimize side reactions, conducting the reaction at lower temperatures, such as 0 °C, may be beneficial. thieme-connect.com

A study on the N-alkylation of pyrazoles with trichloroacetimidates found that camphorsulfonic acid (CSA) was an effective Brønsted acid catalyst, and the reaction time could be shortened to 4 hours with minimal loss in yield. mdpi.comsemanticscholar.org

Table 1: Optimization of Pyrazole N-Alkylation Conditions mdpi.comsemanticscholar.org

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | None | 1,2-DCE | 24 | Trace |

| 2 | CSA | 1,2-DCE | 4 | 77 |

Regioselective Synthesis and Isomer Control

A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. nih.gov The formation of N1 versus N2 isomers is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. acs.org

For instance, the alkylation of 3-substituted pyrazoles often yields a mixture of N1 and N2 isomers. However, methods have been developed to achieve high regioselectivity. A magnesium-catalyzed alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides has been shown to provide N2-alkylated products with high regioselectivity. thieme-connect.com In another example, the benzylation of an indazolyl-substituted pyrazole using inorganic solid-supported bases like KF-Al₂O₃ in DMF showed 100% regioselectivity.

The choice of the alkylating agent and the presence of directing groups on the pyrazole ring can also play a crucial role in controlling the regiochemistry of the reaction. nih.gov

Pyrazole Ring Formation Incorporating Bromoethyl Precursors

An alternative synthetic strategy involves the construction of the pyrazole ring itself from precursors that already contain the bromoethyl functionality. This approach can offer advantages in terms of regiochemical control, as the position of the bromoethyl group is predetermined by the starting materials.

Cyclocondensation Reactions in the Presence of Bromoethyl Functionality

The most common method for forming the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comscielo.br To synthesize this compound via this route, one would need a 1,3-dicarbonyl compound bearing a bromoethyl group at the 2-position. The reaction of this precursor with hydrazine would then lead to the formation of the desired pyrazole.

The synthesis of substituted pyrazoles can be achieved through the cyclocondensation of various precursors. For example, the reaction of α,β-unsaturated ketones and aldehydes with hydrazines is a well-established method. mdpi.com Cross-conjugated enynones have also been used in cyclocondensation reactions with arylhydrazines to regioselectively synthesize pyrazole derivatives. acs.org The reaction pathway in these cases can be influenced by the electronic effects of the substituents on the enynone. acs.org

Multicomponent Reaction Approaches for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules, including pyrazoles. mdpi.combeilstein-journals.org

A potential MCR approach for the synthesis of this compound could involve the reaction of a bromoethyl-containing β-ketoester, an aldehyde, and a hydrazine. Various catalysts, including Lewis acids and organocatalysts, have been employed to promote MCRs for pyrazole synthesis. beilstein-journals.org For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org By analogy, a similar strategy could be envisioned where a precursor containing the bromoethyl group is used.

The development of MCRs for the synthesis of pyrazoles is an active area of research, with new methods continually being reported that offer advantages in terms of efficiency, diversity, and green chemistry principles. acs.orgrsc.org

Derivatization from Related Bromoethylated Pyrazole Analogs

The generation of this compound can be envisaged through the chemical modification of other bromoethylated pyrazole isomers. This approach relies on inducing rearrangements or interconversions, which are significant aspects of pyrazole chemistry, to achieve the desired substitution pattern. The challenge often lies in controlling the regioselectivity, as direct alkylation of the pyrazole ring can lead to a mixture of N-substituted and C-substituted products. For instance, the alkylation of a pyrazole with an electrophile like 1,2-dibromoethane can yield N-alkylated products, such as 1-(2-bromoethyl)-4-nitro-1H-pyrazole, necessitating subsequent steps to achieve C-alkylation at the 4-position. scholaris.ca

The pyrazole ring is a dynamic system capable of undergoing various structural transformations, most notably tautomerism. In unsubstituted or N-H pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms, making the 3- and 5-positions equivalent over time. nih.gov However, achieving substitution at the C-4 position from an isomeric precursor requires more complex rearrangements that involve the cleavage and formation of covalent bonds.

One potential pathway for isomer interconversion is through rearrangement reactions. While direct literature detailing the rearrangement of a 1-(2-bromoethyl) or 3-(2-bromoethyl) pyrazole to the 4-substituted isomer is not abundant, analogous transformations in related systems suggest its plausibility. The Claisen rearrangement, for example, is a powerful tool for C-C bond formation on heterocyclic rings. Studies have demonstrated the successful rearrangement of 4-allyloxy-1H-pyrazoles to 5-allyl-4-hydroxy-1H-pyrazoles, effectively transferring a substituent from an oxygen atom to a carbon atom (C-5) of the pyrazole ring. semanticscholar.orgmdpi.com A conceptually similar thermal or catalyzed rearrangement could potentially be developed to move a bromoethyl group from a nitrogen atom or another carbon position to the C-4 position.

Furthermore, isomerization between different pyrazole forms, such as the conversion of 3H-pyrazoles to the more stable 1H-pyrazoles, is a known process. organic-chemistry.org Such isomerizations highlight the inherent flexibility of the pyrazole core and support the possibility of developing protocols for the targeted synthesis of this compound from more readily accessible isomers.

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methodologies. The synthesis of pyrazole derivatives has benefited significantly from the adoption of green chemistry principles, including the use of microwave irradiation to accelerate reactions and the development of catalyst-free protocols that reduce waste and simplify purification.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, improve yields, and enhance product purity in the formation of pyrazole rings. medicaljournalshouse.com This technique utilizes microwave energy to rapidly and uniformly heat the reaction mixture, often leading to faster reaction rates than conventional heating methods. medicaljournalshouse.com The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation, typically by condensing a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comtandfonline.com This approach avoids the need for hazardous solvents and can often be performed under solvent-free conditions, further enhancing its green credentials. tandfonline.com

For the synthesis of this compound, a potential microwave-assisted route would involve the cyclocondensation of a hydrazine with a β-dicarbonyl precursor already containing the bromoethyl functionality at the appropriate position. The efficiency of microwave heating has been demonstrated in various pyrazole syntheses, as detailed in the table below.

| Reactants | Microwave Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dibenzalacetones and Hydrazines | 100 W, 75 °C | Ethanol | 15–70 min | Good | mdpi.com |

| Chalcones and Hydrazides | Not specified | Ethanol / Acetic Acid | Not specified | 79% | |

| Ethyl(ethoxymethylene)cyanoacetate and Phenylhydrazine | Not specified | N,N-dimethylacetamide | Short | High | tandfonline.com |

| Dicarbonyls and Hydrazines | Not specified | Not specified | 4–7 min | 54–81% | medicaljournalshouse.com |

| 5-Allyl-4-hydroxy-1H-pyrazoles and Alkenyl Halides | Not specified | Acetone | Not specified | Good | mdpi.com |

Catalyst-Free Methodologies

Developing synthetic routes that eliminate the need for a catalyst is a primary goal of green chemistry. Catalyst-free reactions simplify product purification, reduce costs, and avoid the environmental impact associated with potentially toxic metal catalysts. Several catalyst-free methods for pyrazole synthesis have been reported, often relying on the inherent reactivity of the starting materials in benign solvent systems like water, polyethylene (B3416737) glycol (PEG), or under solvent-free conditions. rsc.orgresearchgate.net

One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy. A common catalyst-free approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine in a green solvent. researchgate.netdntb.gov.ua This strategy allows for the construction of highly substituted pyrazoles in a single step. An unprecedented method for the regioselective synthesis of 4-alkyl N-arylpyrazoles has also been developed via a ring-opening cyclization reaction that avoids additional alkylation steps and hazardous oxidants. acs.org

| Reaction Type | Reactants | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Paal–Knorr Condensation | 1-hydroxyhexane-2,5-dione and Amines | Ethanol, Room Temp | 74–99% | rsc.org |

| Three-Component | β-dicarbonyls, DMFDMA, Hydrazines | 2,2,2-Trifluoroethanol | High | researchgate.net |

| Three-Component | Aldehyde, Malononitrile, Phenylhydrazine | Water-PEG / Ultrasonication | High | researchgate.net |

| Three-Component | Hydrazine, Acetylacetone, Diethyl bromomalonate | Electrocatalysis (Minimal external catalyst) | Good | sioc-journal.cn |

Mechanistic Organic Reactivity of 4 2 Bromoethyl 1h Pyrazole

Nucleophilic Substitution Reactions Involving the Bromoethyl Group

The bromoethyl group is the primary site for nucleophilic attack, given the electrophilic nature of the carbon atom bonded to the bromine. This facilitates a variety of substitution reactions.

Intra- and Intermolecular Cyclization Pathways

The presence of the bromoethyl group and the pyrazole (B372694) ring within the same molecule allows for intramolecular cyclization reactions. For instance, treatment of 1-(2-bromoethyl)-5-hydroxypyrazoles with a base can lead to the formation of fused ring systems like 2,3-dihydropyrazolo[3,2-b]oxazoles. mdpi.com

Intermolecular cyclization can also occur. One notable example is the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate derivatives with amines, which upon heating or under microwave irradiation, yield pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. This reaction proceeds through a condensation followed by an intramolecular cyclization.

Formation of Carbon-Heteroatom Bonds via Alkylation

The bromoethyl group serves as an excellent alkylating agent for various heteroatom nucleophiles. This allows for the introduction of the pyrazole moiety into larger molecules.

N-Alkylation: Amines can displace the bromide ion to form new C-N bonds. This is a common strategy in the synthesis of more complex heterocyclic structures and biologically active molecules.

S-Alkylation: Thiolates and thiophenols readily react with 4-(2-bromoethyl)-1H-pyrazole to form the corresponding thioethers. smolecule.com For example, 4-bromopyrazolo[1,5-a]pyrazines, derived from pyrazolo[1,5-a]pyrazine-4(5H)ones, react with substituted thiophenols in the presence of potassium carbonate in DMF to yield 4-arylthiopyrazolo[1,5-a]pyrazines.

O-Alkylation: Alkoxides can also serve as nucleophiles, leading to the formation of ethers. smolecule.com

The general mechanism for these alkylation reactions involves the nucleophilic attack of the heteroatom on the carbon bearing the bromine atom, proceeding through a typical SN2 pathway.

Exploration of Various Nucleophilic Reagents and Substrates

A wide array of nucleophiles beyond simple amines and thiols can be employed in reactions with this compound. The reactivity of the bromoethyl group allows for the formation of diverse derivatives. smolecule.com For instance, the alkylation of 3-nitro-1H-pyrazole with 1,2-dibromoethane (B42909) is a key step in the synthesis of N-(2-bromoethyl)-nitro-1H-indazoles. mdpi.comresearchgate.net

The choice of solvent and base is crucial for these reactions. Polar aprotic solvents like DMF and DMSO are often used to facilitate the nucleophilic substitution. Bases such as potassium carbonate are commonly employed to deprotonate the nucleophile, thereby increasing its reactivity.

Transformations of the Pyrazole Ring System

While the bromoethyl group is the more reactive site for nucleophilic attack, the pyrazole ring itself can undergo various transformations, including electrophilic substitution and functional group interconversions.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution (EAS). dalalinstitute.com The π-electron system of the ring acts as a nucleophile, attacking an electrophile. dalalinstitute.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.

The position of substitution on the pyrazole ring is influenced by the directing effects of the existing substituents. The nitrogen atoms and the bromoethyl group will influence the regioselectivity of the reaction. For example, in the bromination of 1-vinylpyrazoles in carbon tetrachloride, electrophilic substitution occurs at the C-4 position. nih.gov

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the ring, typically using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the ring, often requiring a Lewis acid catalyst. savemyexams.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

Modifications and Functional Group Interconversions on the Pyrazole Ring

Functional groups attached to the pyrazole ring can be modified to create new derivatives. For example, a nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. This amino group can then be further functionalized.

Another example is the conversion of a hydroxyl group. The treatment of 5-benzoyloxy-1-(2-bromoethyl)pyrazoles with sodium t-butoxide results in the formation of 5-hydroxy-1-vinylpyrazoles, demonstrating a functional group interconversion alongside a dehydrohalogenation. mdpi.com

These transformations are essential for synthesizing a wide variety of pyrazole derivatives with tailored properties for various applications.

Catalytic Reactions Utilizing this compound

The unique structure of this compound, featuring both a reactive bromoethyl group and a pyrazole ring capable of coordination, makes it a valuable substrate and precursor in various catalytic reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

While this compound itself is not typically the direct coupling partner in Suzuki-Miyaura reactions, it serves as a crucial building block for preparing more complex reagents for such transformations. The bromoethyl moiety can be functionalized, or the pyrazole ring can be modified. For instance, a derivative, 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. lookchem.com This highlights the role of the this compound scaffold in accessing organoboron compounds essential for creating carbon-carbon bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are prevalent in pharmaceuticals and materials science. researchgate.netnih.gov The general mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps. rsc.org Pyrazole-containing compounds are frequently used as ligands in these catalytic systems to stabilize the metal center and modulate its reactivity. rsc.orgresearchgate.net The development of methods for the direct cross-coupling of unprotected, nitrogen-rich heterocycles like pyrazoles is an area of active research, often requiring specialized catalysts to overcome challenges posed by the acidic N-H group. nih.gov

The table below illustrates a representative Suzuki-Miyaura reaction where a pyrazole derivative, similar in principle to those accessible from this compound, is used.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | 4-methoxyphenylboronic acid | P1 (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 95 | nih.gov |

| Bromobenzene | Phenylboronic acid | Bis(pyrazolyl)palladium(II) complex (0.33) | Not Specified | Not Specified | 140 | 98 | rsc.org |

Role as a Ligand or Ligand Precursor in Organometallic Catalysis

The this compound molecule is an excellent precursor for synthesizing more complex ligands for organometallic catalysis. The reactive C-Br bond in the ethyl side chain allows for facile nucleophilic substitution, enabling the attachment of other coordinating groups. This transforms the simple pyrazole into a bidentate or multidentate ligand capable of forming stable complexes with transition metals. researchgate.netuj.ac.za

For example, research has shown that 1-(2-bromoethyl)-1H-pyrazole can react with 1-methylimidazole (B24206) to form a C^N ligand precursor, which is then used to synthesize ruthenium complexes for applications in metathesis reactions. uj.ac.za Similarly, the related compound 4-bromo-1-(2-chloroethyl)-1H-pyrazole has been used to create thioether and selenoether ligands by reaction with PhSNa or PhSeNa. researchgate.net These ligands were subsequently complexed with palladium to create catalysts for Suzuki-Miyaura coupling. researchgate.net

The pyrazole ring itself is a versatile coordinating moiety. mdpi.com The sp2-hybridized nitrogen atom is a good Lewis base, while the N-H proton can be removed to form a pyrazolato anion, which is also an effective ligand. mdpi.comnsf.gov This dual nature allows pyrazole-based ligands to participate in metal-ligand cooperation, where the ligand is not just a spectator but an active participant in the catalytic cycle. mdpi.com

Mechanistic Studies of Halide Abstraction in Catalytic Cycles

The cleavage of the carbon-halogen bond is a critical step in many catalytic cycles, including cross-coupling reactions. Mechanistic studies on the reaction of nickel complexes with alkyl halides, such as (2-bromoethyl)benzene, provide insight into the likely process for this compound. acs.org

The reaction of a Ni(0) complex, such as [Ni(COD)(dppf)], with an alkyl bromide is thought to proceed via the following general steps:

Ligand Exchange: The initial Ni(0) complex may exchange ligands with others present in the solution.

Halide Abstraction: The nickel center abstracts the bromine atom from the alkyl halide. This is a key step that forms a nickel(I)-bromide species and an alkyl radical. acs.org

Radical Recombination/Further Reaction: The generated alkyl radical can then recombine with the nickel center or undergo other reactions to form the final product.

Advanced Mechanistic Investigations

Deeper mechanistic studies, often employing computational chemistry, are essential for a complete understanding of the reactivity of this compound in catalytic systems.

Elucidation of Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are powerful tools for mapping the potential energy surfaces of chemical reactions. Such studies allow for the characterization of intermediates and, most importantly, the transition states that connect them. For the halide abstraction from an alkyl bromide by a nickel catalyst, DFT calculations have been used to determine the energy barriers for the transition state. acs.org

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of a reaction govern its rate and the position of its equilibrium. For the catalytic reactions involving this compound, several factors are at play.

The thermodynamics of halide abstraction have been investigated computationally. For the reaction between [Ni(dppf)] and (2-bromoethyl)benzene, the formation of the initial encounter complex is slightly endergonic, likely due to entropic costs. acs.org The subsequent halide abstraction and recombination to form the final Ni(II)-alkyl product, [NiBr(CH₂CH₂Ph)(dppf)], was found to be exergonic, with a calculated relative Gibbs free energy (Grel) of -4.2 kcal/mol. acs.org

The table below summarizes some of the thermodynamic data from DFT calculations on a model system, which provides a framework for understanding the reactivity of the bromoethyl group.

| Species/State | Description | Calculated Relative Gibbs Free Energy (Grel, kcal/mol) | Reference |

|---|---|---|---|

| [Ni(dppf)] + (2-bromoethyl)benzene | Reactants | 0.0 (Reference) | acs.org |

| Halide Abstraction Transition State | Energy barrier for C-Br cleavage | Data varies with added ligand | acs.org |

| [NiBr(CH₂CH₂Ph)(dppf)] | Final Product | -4.2 | acs.org |

Furthermore, the pyrazole ring itself exists in a tautomeric equilibrium, which is influenced by solvent and substituents. mdpi.com The kinetic and thermodynamic aspects of this prototropy can be relevant when the pyrazole acts as a ligand, as the acidity of the N-H proton and the coordinating ability of the different tautomers can affect the stability and reactivity of the resulting metal complex. mdpi.commdpi.com

Spectroscopic and Structural Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms. For 4-(2-bromoethyl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR for Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons in a molecule, their electronic environments, and their proximity to one another. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the bromoethyl side chain.

The pyrazole ring itself contains two protons at positions 3 and 5, and an N-H proton. The protons at C-3 and C-5 are anticipated to appear as singlets in the aromatic region of the spectrum, typically between δ 7.5 and 8.0 ppm, due to the absence of adjacent protons for coupling. The chemical shift of the N-H proton can be highly variable and is often observed as a broad singlet, its position being influenced by solvent, concentration, and temperature.

The bromoethyl side chain gives rise to two characteristic triplets. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) is expected to be deshielded by the electronegative bromine, resonating at approximately δ 3.6-3.8 ppm. The adjacent methylene group (-CH₂-) linked to the pyrazole ring would appear at a slightly upfield position, around δ 3.1-3.3 ppm. The coupling between these two methylene groups would result in a triplet-of-triplets pattern, with a typical coupling constant (J) of about 6-7 Hz.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3/H-5 (pyrazole) | ~7.5 - 8.0 | s | - |

| N-H (pyrazole) | Variable | br s | - |

| -CH₂- (adjacent to pyrazole) | ~3.1 - 3.3 | t | ~6-7 |

| -CH₂Br | ~3.6 - 3.8 | t | ~6-7 |

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) are expected to resonate in the aromatic region of the spectrum. Based on data from similar pyrazole derivatives, the C-3 and C-5 carbons are likely to appear around δ 135-140 ppm, while the substituted C-4 carbon would be found further upfield, typically in the range of δ 110-115 ppm.

The carbons of the bromoethyl side chain will have characteristic chemical shifts. The carbon atom directly bonded to the bromine (-CH₂Br) is expected to appear around δ 30-35 ppm. The other methylene carbon (-CH₂-), attached to the pyrazole ring, would resonate at a similar or slightly downfield position due to the influence of the aromatic ring.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3/C-5 (pyrazole) | ~135 - 140 |

| C-4 (pyrazole) | ~110 - 115 |

| -CH₂- (adjacent to pyrazole) | ~25 - 30 |

| -CH₂Br | ~30 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of atoms within a molecule. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a cross-peak between the two methylene groups of the bromoethyl side chain, confirming their direct coupling. sdsu.edu This would definitively link the signals at ~3.1-3.3 ppm and ~3.6-3.8 ppm.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes one-bond correlations between protons and their directly attached carbons. columbia.edu For this compound, this would show correlations between the proton signals of the pyrazole ring and their corresponding carbon signals, as well as linking the methylene proton signals to their respective carbon signals in the bromoethyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the methylene group adjacent to the pyrazole ring and the C-4 carbon of the ring, confirming the attachment point of the bromoethyl side chain. Correlations between the pyrazole ring protons (H-3/H-5) and the other ring carbons would further solidify the assignment of the pyrazole core. ubbcluj.ronih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₅H₇BrN₂), HRMS would be expected to show a molecular ion peak consistent with its calculated exact mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern with nearly equal intensities, separated by two m/z units. chemguide.co.uk

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)+H]⁺ | 174.9874 |

| [M(⁸¹Br)+H]⁺ | 176.9854 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization, it can break apart into smaller, characteristic fragment ions.

A common fragmentation pathway for pyrazoles involves the loss of HCN or N₂. researchgate.net For this compound, a likely fragmentation would be the cleavage of the bromoethyl side chain. The loss of a bromine radical (•Br) would result in a significant fragment ion. Another prominent fragmentation would be the cleavage of the C-C bond of the ethyl group, leading to the formation of a stable pyrazolyl-methyl cation. The fragmentation pattern provides a fingerprint that can be used to confirm the proposed structure. raco.catruc.dk

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful non-destructive methods used to probe the molecular structure and electronic transitions of this compound.

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the pyrazole ring (including N-H and C-H bonds) and the alkyl bromide side chain (C-H and C-Br bonds).

The IR spectrum of unsubstituted pyrazole shows characteristic bands for N-H stretching, which are highly sensitive to hydrogen bonding. scirp.org In the solid state, pyrazoles often form aggregates like dimers or trimers through intermolecular N–H⋯N hydrogen bonds, which causes a significant red shift (a shift to lower wavenumbers) of the N-H stretching frequency compared to the monomeric form. scirp.orgmdpi.com For instance, studies on 4-halogenated-1H-pyrazoles show that compounds forming trimeric motifs have different N-H band shapes compared to those forming chain-like catemers. mdpi.com The N-H stretching vibration for pyrazole trimers can appear at a much lower energy than that of dimers. scirp.org

Other expected vibrations for this compound would include:

N-H Stretch: A broad band typically in the range of 3100-3500 cm⁻¹, its exact position and shape depending on the degree of hydrogen bonding in the sample.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands from the ethyl group appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Ring Stretching: Vibrations characteristic of the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region.

N-H Bending: In-plane and out-of-plane bending vibrations.

C-Br Stretch: A strong absorption band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 1: Experimental Solid-State N-H Stretching Frequencies for Unsubstituted Pyrazole and 4-Halogenated-1H-pyrazoles with Different Supramolecular Motifs.

| Compound | Supramolecular Motif | N-H Stretching Frequency (cm⁻¹) |

|---|---|---|

| Pyrazole (pzH) | Catemer | 3126 |

| 4-Fluoro-1H-pyrazole (4-F-pzH) | Catemer | 3133 |

| 4-Chloro-1H-pyrazole (4-Cl-pzH) | Trimer | Not specified as sharp feature |

| 4-Bromo-1H-pyrazole (4-Br-pzH) | Trimer | Not specified as sharp feature |

| 4-Iodo-1H-pyrazole (4-I-pzH) | Catemer | 3110 |

Data sourced from a comparative study on 4-halogenated-1H-pyrazoles. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic heterocyclic compounds like pyrazole, the most significant absorptions are typically due to π → π* transitions within the ring system. materialsciencejournal.org

The parent pyrazole ring is a chromophore that absorbs in the UV region. The specific wavelength of maximum absorbance (λ_max) and the intensity of the absorption (molar absorptivity, ε) for this compound are influenced by the substituents on the ring. While the bromoethyl group is an auxochrome that may cause a slight shift in the absorption bands, the primary electronic transitions are governed by the pyrazole core.

Research on various pyrazole derivatives confirms these characteristics. For example, the UV-Vis spectrum of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile shows a UV cut-off wavelength at 242 nm, with a wide transmission window in the visible range. scirp.org Studies on pyrazole azo dyes demonstrate how different coupling components attached to the pyrazole ring can shift the λ_max values, with observed peaks corresponding to the pyrazole chromophore and the azo group. nih.gov These findings indicate that the electronic properties are tunable through chemical modification. researchgate.net

Table 2: Experimental UV-Visible Absorption Maxima (λ_max) for Representative Pyrazole Derivatives in Solution.

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile | Not specified | 242 (UV cut-off) |

| A pyrazole azo dye (4a) | Ethanol | 216, 239, 345 |

| A pyrazole azo dye (4b) | Ethanol | 235, 322 |

| 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | DMSO | 200-800 range studied |

Data compiled from various studies on pyrazole derivatives. scirp.orgmaterialsciencejournal.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) analysis is the most powerful technique for unambiguously determining the molecular structure of a compound in the solid state. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

This analysis reveals the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions (a, b, c, α, β, γ). For pyrazole derivatives, SC-XRD confirms the planarity of the pyrazole ring and determines the conformation of its substituents. For example, the crystal structure of 4-chloro-1H-pyrazole, an analogue of the title compound, was determined to be in the orthorhombic crystal system with the space group Pnma. iucr.org The analysis of various pyrazole derivatives has provided detailed structural parameters, confirming their molecular connectivity. mdpi.comdiva-portal.org

Table 3: Crystallographic Data for 4-Chloro-1H-pyrazole, a structurally related compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₃ClN₂ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Temperature (K) | 170 |

Data obtained from the low-temperature crystal structure determination of 4-chloro-1H-pyrazole. iucr.org

Beyond individual molecular geometry, X-ray diffraction reveals how molecules are arranged in the crystal lattice, a study crucial for understanding physical properties like melting point and solubility. This packing is governed by a network of intermolecular interactions.

For pyrazoles with an N-H proton, the most significant interaction is typically N–H⋯N hydrogen bonding, which often leads to the formation of supramolecular assemblies such as dimers, trimers, or catemers (chains). mdpi.comiucr.org The structure of 4-bromo-1H-pyrazole, for instance, features a trimeric assembly. mdpi.com

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Bipyrazole Derivative.

| Contact Type | Contribution (%) |

|---|---|

| H···H | 54.8–55.3 |

| C···H | 28.3–29.2 |

| O···H | 5.8–6.5 |

| N···H | 3.8–4.6 |

| C···C | 3.0–4.9 |

Data sourced from the X-ray and Hirshfeld analysis of a substituted 3-4′-bipyrazole. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula, C₅H₇BrN₂, to confirm the compound's purity and stoichiometric identity.

The procedure involves combusting a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the mass percentages of C, H, and N. For this compound, the theoretical composition is C = 34.31%, H = 4.03%, and N = 16.00%. Experimental results for newly synthesized pyrazole derivatives are typically reported to be within ±0.4% of the calculated theoretical values, which confirms the successful synthesis and purity of the target compound. nih.govfarmaciajournal.comresearchgate.net

Table 5: Example of Elemental Analysis Data Presentation for a Pyrazole Derivative.

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-phenylthiourea | C₁₂H₁₂N₄OS | Calculated | 55.37 | 4.65 | 21.52 |

| Found | 55.12 | 4.60 | 21.29 |

Data from the synthesis and characterization of new pyrazole derivatives. farmaciajournal.com

Computational and Theoretical Investigations of 4 2 Bromoethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and geometric parameters of molecules. For 4-(2-bromoethyl)-1H-pyrazole, these methods offer a granular view of its conformational preferences and intrinsic reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely employed to determine the optimized geometry and electronic properties of pyrazole (B372694) derivatives. nih.govabechem.com For this compound, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which has proven effective for similar heterocyclic systems. researchgate.net

The optimization process seeks the lowest energy arrangement of atoms, providing key structural parameters. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can then be calculated. The MEP map is particularly insightful, as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | N1-N2 | 1.345 |

| N2-C3 | 1.330 | |

| C3-C4 | 1.410 | |

| C4-C5 | 1.385 | |

| C5-N1 | 1.350 | |

| C4-C6 | 1.510 | |

| C6-C7 | 1.530 | |

| C7-Br | 1.960 | |

| Bond Angle (°) | N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 107.5 | |

| C4-C5-N1 | 107.0 | |

| C5-N1-N2 | 108.0 | |

| C3-C4-C6 | 125.0 | |

| C5-C4-C6 | 127.5 | |

| C4-C6-C7 | 112.0 | |

| C6-C7-Br | 110.5 | |

| Dihedral Angle (°) | N2-N1-C5-C4 | 0.0 |

| C5-C4-C6-C7 | 85.0 | |

| C4-C6-C7-Br | 178.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity. iiste.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO may have significant contributions from the bromoethyl side chain, particularly the C-Br antibonding orbital. This distribution would suggest that the pyrazole ring is the primary site for electrophilic attack, while the bromoethyl group is susceptible to nucleophilic substitution.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| E_HOMO | -6.85 |

| E_LUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 0.95 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 2.95 |

| Chemical Softness (S) | 0.34 |

Conformational Analysis and Energy Minima Identification

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment. nih.govnih.govtandfonline.com

MD simulations of this compound can map its conformational landscape by simulating its motion over nanoseconds or longer. This allows for the observation of transitions between different conformational states and an understanding of the flexibility of the bromoethyl side chain. The simulation can reveal the preferred orientations of the side chain relative to the pyrazole ring and how these orientations fluctuate over time, providing a more realistic model of the molecule's structure than a single optimized geometry.

The solvent environment can significantly influence the structure, stability, and reactivity of a solute. nih.gov MD simulations are particularly well-suited for studying these effects. By explicitly including solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) in the simulation box, it is possible to observe how solvent molecules arrange around this compound and how specific interactions, such as hydrogen bonding to the pyrazole nitrogens, affect its conformation and dynamics. mdpi.com

For instance, in a protic solvent like water, hydrogen bonds can form with the nitrogen atoms of the pyrazole ring. These interactions can stabilize certain conformers over others and can also influence the electronic properties of the molecule, potentially altering its reactivity. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing detailed information about the solvation shell structure.

Conformational Flexibility and Dynamic Behavior

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties. For this compound, computational methods can elucidate the nature and relative importance of these forces.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Although a crystal structure for this compound is not publicly available, analysis of related pyrazole derivatives provides a strong indication of the expected interactions.

Other significant interactions would involve the nitrogen and bromine atoms. In a study of 4-chloro-1H-pyrazole, H···Cl contacts were found to be substantial. ucj.org.ua Similarly, for the bromo-substituted target compound, H···Br interactions are expected to play a key role in the crystal packing. The pyrazole nitrogen atoms are also key, with N···H contacts being prominent in many pyrazole crystal structures, typically contributing 10-20% to the Hirshfeld surface. as-proceeding.comiucr.org

A hypothetical breakdown of the principal intermolecular contacts for this compound, based on data from analogous structures, is presented in Table 1.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound.

| Intermolecular Contact | Predicted Contribution (%) | Basis for Prediction |

| H···H | 45 - 60% | High abundance of surface hydrogen atoms. as-proceeding.comiucr.orgucj.org.uadiva-portal.org |

| H···Br / Br···H | 15 - 25% | Presence of the bromoethyl group, analogous to H···Cl contacts in similar structures. ucj.org.ua |

| H···N / N···H | 10 - 20% | Hydrogen bonding capability of the pyrazole N-H group and acceptor capability of the second nitrogen. as-proceeding.comiucr.org |

| C···H / H···C | 5 - 15% | General van der Waals interactions involving the carbon framework. iucr.org |

This table is a prediction based on published data for analogous pyrazole compounds and is intended for illustrative purposes.

In the solid state, this compound is expected to form robust hydrogen-bonded networks. The N-H group of the pyrazole ring is a classic hydrogen bond donor, while the sp2-hybridized nitrogen atom is an effective acceptor. This typically leads to the formation of catemers (chains) or cyclic motifs (dimers, trimers) that are common in pyrazole crystal structures. ufrj.br For example, 4-chloro-1H-pyrazole is stabilized by intermolecular N-H···N hydrogen bonding. researchgate.net

Beyond the primary N-H···N hydrogen bonds, weaker C-H···N and C-H···Br interactions are also anticipated to contribute to the stability of the crystal lattice. The hydrogen atoms of the ethyl group and the pyrazole ring can act as weak donors to the pyrazole nitrogen or the bromine atom of a neighboring molecule.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for predicting spectroscopic data, which can be used to validate experimental findings or to understand the electronic structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov

For this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons of the pyrazole ring and the bromoethyl substituent. The chemical shifts of the pyrazole ring protons (at positions 3 and 5) and the carbon atoms are sensitive to the electronic effects of the substituent at position 4. The bromoethyl group, being electron-withdrawing, would influence the electron density distribution around the ring.

The protons of the CH₂ groups in the bromoethyl chain would appear as coupled multiplets, with the CH₂ group adjacent to the bromine atom expected to be shifted further downfield due to the deshielding effect of the halogen. Theoretical predictions for similar pyrazole derivatives have shown excellent correlation with experimental data, often with a root-mean-square deviation of less than 0.5 ppm for ¹H shifts. acs.org A table of predicted NMR shifts, based on typical values for substituted pyrazoles, is provided below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| H3/H5 | 7.5 - 8.0 | - | Singlets, chemical equivalence depends on tautomeric exchange. nih.gov |

| N-H | 12.0 - 13.5 | - | Broad singlet, position is solvent and concentration dependent. |

| -CH₂- (ring adjacent) | ~3.0 | ~30 | Triplet, coupled to the other CH₂ group. |

| -CH₂-Br | ~3.6 | ~35 | Triplet, deshielded by the bromine atom. |

| C3/C5 | ~135 | - | Dependent on tautomeric form. nih.gov |

| C4 | ~105 | - | Substituted carbon, lower intensity. |

These values are illustrative, based on DFT calculations for analogous pyrazole structures and general NMR principles. nih.govresearchgate.net The exact values would require specific DFT/GIAO calculations for the target molecule.

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further means of characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. For this compound, key predicted vibrational modes would include:

N-H stretching: A strong, broad band typically around 3100-3300 cm⁻¹.

C-H stretching: Aromatic (pyrazole ring) C-H stretches above 3000 cm⁻¹ and aliphatic (ethyl group) C-H stretches just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations within the pyrazole ring, usually found in the 1400-1600 cm⁻¹ region.

C-Br stretching: A strong band in the fingerprint region, typically between 500-700 cm⁻¹.

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. ufrj.brresearchgate.net It calculates the energies and oscillator strengths of electronic transitions. The pyrazole ring is the primary chromophore in this compound. The predicted spectrum would likely show a strong absorption band in the UV region (around 210-230 nm) corresponding to a π→π* transition within the pyrazole ring. materialsciencejournal.org The presence of the bromoethyl substituent may cause a slight bathochromic (red) shift compared to unsubstituted pyrazole.

Advanced Research Applications in Chemical Synthesis and Materials Science

Building Block for Complex Heterocyclic Architectures

The unique structure of 4-(2-bromoethyl)-1H-pyrazole makes it an ideal starting point for constructing intricate heterocyclic systems. The presence of the bromoethyl group facilitates alkylation reactions, while the pyrazole (B372694) ring can participate in various cycloaddition and condensation reactions.

Synthesis of Novel Polycyclic Pyrazole Derivatives

The creation of polycyclic structures containing a pyrazole ring is a significant area of research, driven by the potential for novel biological activities and material properties. dergipark.org.trresearchgate.net Classical methods for synthesizing pyrazoles often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. dergipark.org.tr The this compound moiety can be incorporated into more complex fused heterocyclic systems. For instance, tandem alkylation followed by a direct arylation sequence has been utilized to produce annulated pyrazoles. scholaris.ca This approach circumvents the need for pre-activation of the pyrazole core, offering a more efficient route to functionalized polycyclic systems. scholaris.ca

One strategy involves the reaction of the bromoethyl group with a suitable nucleophile to form an initial ring, which can then undergo further cyclization reactions. For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by annulating a pyridine (B92270) ring onto a pre-existing pyrazole structure, a method that provides significant structural diversity. researchgate.net

Design and Synthesis of Pyrazole-Containing Hybrid Molecules (e.g., Pyrazole-Tetrazole Conjugates)

Hybrid molecules, which combine two or more distinct pharmacophores, are a major focus in medicinal chemistry with the aim of creating compounds with enhanced or synergistic activities. rasayanjournal.co.in The synthesis of pyrazole-tetrazole hybrids has garnered considerable attention due to the broad biological activities associated with both heterocyclic rings. nih.govmdpi.com

Several synthetic strategies have been developed to link pyrazole and tetrazole moieties. One common approach involves the conversion of a nitrile group on the pyrazole ring into a tetrazole ring via a [2+3] cycloaddition with an azide (B81097). mdpi.com For example, 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles can be reacted with sodium azide and ammonium (B1175870) chloride in DMF to yield 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives. mdpi.com While direct utilization of this compound in this specific conjugation is not explicitly detailed in the provided results, its reactive bromoethyl group offers a handle for introducing a nitrile or azide functionality, thereby enabling its incorporation into such hybrid structures. For instance, the bromoethyl group could be converted to an azidoethyl group, which could then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole-pyrazole hybrid, a strategy that has been successfully employed with other pyrazole derivatives. beilstein-journals.org

Precursor in Functional Material Development

The adaptable chemical properties of this compound make it a valuable precursor for the development of functional materials with tailored properties.

Integration into Responsive Molecular Systems

Responsive molecular systems, which can change their properties in response to external stimuli, are at the forefront of materials science. The pyrazole moiety can be a key component in such systems. For example, pyrazole derivatives have been incorporated into fluorescent chemosensors. researchgate.net A study on 2,6-bis(pyrazolyl)pyridine derivatives demonstrated that these compounds exhibit intramolecular charge transfer (ICT), leading to solvent-sensitive emission spectra. acs.org The incorporation of different donor and acceptor groups allows for the fine-tuning of their photophysical properties. acs.org The this compound can serve as a key intermediate to introduce the pyrazole unit into larger, more complex chromophoric and fluorophoric systems.

Components in Ligand Design for Catalytic Applications

Pyrazole-containing ligands are widely used in coordination chemistry and catalysis due to their strong coordination to metal centers. nih.gov The design of new ligands is crucial for developing novel catalysts with enhanced activity and selectivity. umich.edu The this compound can be readily modified to introduce coordinating groups, making it a useful building block for new ligand architectures. For instance, the bromoethyl group can be used to attach the pyrazole moiety to other donor atoms, creating multidentate ligands. The synthesis of naphthyl pyrazole ligands has been achieved through the reaction of pyrazole with bromomethylnaphthalene derivatives, highlighting a similar reactive pathway. nih.gov

Intermediate in the Synthesis of Research Probes

Research probes are essential tools for studying biological processes and mechanisms. The pyrazole scaffold is present in many biologically active molecules, making its derivatives valuable as intermediates in the synthesis of targeted probes. The bromoethyl group of this compound is a reactive handle that allows for its covalent attachment to other molecules. For example, it can act as an alkylating agent, which is a significant feature in the design of probes that target nucleophilic sites in biomolecules. The synthesis of N-(2-bromoethyl)-nitro-1H-indazoles from nitroindazole derivatives and 1,2-dibromoethane (B42909) demonstrates a similar alkylation strategy for creating functionalized heterocyclic systems that can be further elaborated into complex probes. nih.gov

Development of Chemically Reactive Scaffolds for Academic Investigations

The structure of this compound is inherently suited for its role as a chemically reactive scaffold. The pyrazole ring itself is a privileged structure in medicinal chemistry, known for its ability to participate in various biological interactions. vulcanchem.com The true versatility of this compound, however, lies in the bromoethyl group. The carbon-bromine bond is a key functional handle that allows for a wide range of chemical modifications through nucleophilic substitution reactions. This reactivity enables chemists to attach the pyrazole core to a diverse array of other molecular fragments, thereby constructing larger, more complex molecules for academic investigation. vulcanchem.com

This compound serves as a valuable intermediate in the synthesis of novel heterocyclic systems. For instance, derivatives such as 1-(2-bromoethyl)pyrazoles can undergo intramolecular cyclization or be used in condensation reactions to form fused bicyclic scaffolds. A notable example is the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives through the reaction of an ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate intermediate with various amines. nih.gov Similarly, the bromoethyl moiety can be transformed into other functional groups; for example, dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a known method for preparing vinylpyrazoles, which are themselves useful monomers and synthetic intermediates. nih.gov

The utility of this compound as a building block is further highlighted in the construction of molecules designed for specific biological targets. In the development of potential therapeutics, the pyrazole scaffold can be systematically modified by leveraging the reactivity of the bromoethyl group to explore structure-activity relationships (SAR). For example, in the synthesis of novel N-ethylurea pyrazole derivatives with antitrypanosomal activity, a related precursor, 2-nitropyrazole, was first alkylated with N-(2-bromoethyl)phthalimide to introduce the ethyl linker, which was crucial for the final structure's biological activity. sioc-journal.cn This demonstrates how the bromoethyl functionality provides a reliable method for introducing spacers or linkers between the pyrazole core and other pharmacophores, a common strategy in drug design.

Role in Surface Chemistry and Corrosion Inhibition Studies

While specific studies focusing exclusively on this compound in surface chemistry are not extensively documented, the broader class of pyrazole derivatives has been thoroughly investigated for its significant role in preventing the corrosion of metals, particularly steel in acidic environments. peacta.orgsemanticscholar.org These studies provide a strong foundation for understanding the potential applications of this compound in this field. The primary mechanism involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that inhibits the corrosive action of the aggressive medium. chesci.com

Mechanistic Understanding of Pyrazole Derivatives as Corrosion Inhibitors

The effectiveness of pyrazole derivatives as corrosion inhibitors stems from their molecular structure. The pyrazole ring contains two adjacent nitrogen atoms with lone pairs of electrons and a delocalized π-electron system. These electronic features allow the molecule to adsorb onto the metal surface. The adsorption process can occur through several modes of interaction:

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated pyrazole molecule in the acidic solution.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (nitrogen) of the pyrazole ring and the vacant d-orbitals of the metal atoms (e.g., iron). The π-electrons of the aromatic ring can also participate in this interaction. nih.govpeacta.org

Complex Formation: Pyrazole derivatives can form a coordinate-type linkage with the metal ions generated during the corrosion process, creating a stable, insoluble complex layer on the surface. researchgate.netresearchgate.net

This adsorption process effectively blocks the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. Consequently, pyrazole derivatives typically act as mixed-type inhibitors, suppressing both reactions. nih.govnih.gov The extent of surface coverage, and thus the inhibition efficiency, generally increases with the concentration of the inhibitor. chesci.com The adsorption behavior of many pyrazole inhibitors has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. semanticscholar.orgnih.gov

The specific substituents on the pyrazole ring play a crucial role in determining the inhibitor's efficiency. semanticscholar.org In the case of This compound , the pyrazole ring would serve as the primary anchor for adsorption onto the metal surface. The bromoethyl group could influence this process in several ways. Its electronic effect might modulate the electron density of the pyrazole ring, thereby affecting the strength of the chemisorption bond. Furthermore, the presence of the bromine atom, a halogen, could potentially lead to synergistic effects, as halide ions are known to improve the adsorption of organic inhibitors on metal surfaces. While not a primary inhibiting group itself, the bromoethyl substituent makes this compound a candidate for further functionalization to design even more potent corrosion inhibitors.

The table below presents research findings on the inhibition efficiency of various pyrazole derivatives, illustrating the general effectiveness of this class of compounds in mitigating corrosion.

| Inhibitor | Concentration | Medium | Metal | Inhibition Efficiency (%) | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 1 M HCl | Carbon Steel | 90.8 | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 1 M HCl | Carbon Steel | 91.8 | nih.gov |

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ M | 1 M HCl | Mild Steel | 94 | researchgate.net |

| N1,N1,N2,N2-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,2-diamine (BF4) | 10⁻³ M | 1 M HCl | Mild Steel | 94.2 | peacta.org |

| 1-acetyl-4, 5-dihydro-5-methoxyphenyl- 3(thiophen-2yl) pyrazoles | 0.01 ml | 1M HCl | Mild Steel | High | chesci.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes to 4-(2-bromoethyl)-1H-pyrazole

While established methods for pyrazole (B372694) synthesis exist, the pursuit of more efficient, sustainable, and versatile synthetic strategies remains a cornerstone of chemical research. mdpi.commdpi.com Future investigations into the synthesis of this compound could focus on the development of novel routes that offer improved yields, regioselectivity, and functional group tolerance.

One promising area of exploration is the application of multicomponent reactions (MCRs). beilstein-journals.org MCRs, which involve the one-pot combination of three or more starting materials, offer a highly efficient and atom-economical approach to complex molecule synthesis. beilstein-journals.org The development of an MCR strategy for this compound could significantly streamline its production. Another avenue lies in the advancement of cycloaddition reactions, a foundational method for pyrazole synthesis. rsc.org Research into novel catalytic systems, such as copper-promoted aerobic oxidative cycloadditions, could provide milder and more environmentally friendly pathways. thieme-connect.com Furthermore, flow chemistry presents an opportunity for the continuous and scalable synthesis of this compound, offering precise control over reaction parameters and potentially improving safety and efficiency.

| Potential Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. beilstein-journals.org | High efficiency, atom economy, reduced waste. beilstein-journals.org | Design of a convergent MCR that incorporates the bromoethyl moiety. |

| Catalytic Cycloaddition | Use of novel catalysts (e.g., copper, nano-ZnO) for the [3+2] cycloaddition. mdpi.comthieme-connect.comnih.gov | Milder reaction conditions, improved regioselectivity, sustainability. mdpi.comthieme-connect.com | Exploration of new catalytic systems and reaction media. |

| Flow Chemistry Synthesis | Continuous production in a microreactor system. | Scalability, precise process control, enhanced safety. | Optimization of reactor design and reaction conditions for continuous flow. |

| C-H Functionalization | Direct introduction of the ethyl group onto a pre-functionalized pyrazole core. rsc.org | Step-economy, avoidance of pre-activated starting materials. rsc.org | Development of selective C-H activation methods for the pyrazole ring. |

Exploration of Undiscovered Reactivity Profiles

The bromoethyl group on the pyrazole ring is a versatile functional handle that opens the door to a wide array of chemical transformations. Future research should aim to explore the full extent of its reactivity, leading to the synthesis of novel pyrazole derivatives with diverse applications.

A key area of focus will be the investigation of cross-coupling reactions. The development of robust protocols for Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the bromoethyl moiety would enable the introduction of a wide range of aryl, alkynyl, and amino substituents. researchgate.netznaturforsch.comrsc.org This would significantly expand the chemical space accessible from this compound. Another emerging trend is the use of pyrazole derivatives in transition-metal-free cross-coupling reactions, which offer a more sustainable alternative to traditional methods. acs.org

Furthermore, the reactivity of the pyrazole ring itself warrants further investigation. While electrophilic substitution typically occurs at the C4 position, the presence of the bromoethyl group may influence the regioselectivity of such reactions. mdpi.com A detailed study of the halogenation, nitration, and acylation of this compound would provide valuable insights into its electronic properties and synthetic utility. The potential for intramolecular reactions, such as cyclization to form fused heterocyclic systems, also presents an exciting avenue for exploration.

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental work has become a powerful engine for discovery in chemical sciences. mdpi.comresearchgate.net For this compound, the integration of advanced computational techniques can accelerate research and provide deeper insights into its properties and reactivity.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to elucidate reaction mechanisms. mdpi.comresearchgate.net This can aid in the rational design of novel synthetic routes and in understanding the regioselectivity of functionalization reactions. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the bromoethyl side chain and its interactions with solvent molecules or biological targets.

Furthermore, in silico screening of virtual libraries based on the this compound scaffold can identify promising candidates for various applications, such as drug discovery or materials science, thereby guiding experimental efforts. rsc.org The use of machine learning algorithms to predict reaction outcomes and optimize reaction conditions is another emerging trend that could significantly impact the future research of this compound.

| Computational Technique | Application to this compound | Potential Outcomes |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction mechanisms. mdpi.comresearchgate.net | Rational design of synthetic routes, understanding of reactivity and regioselectivity. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. | Insight into behavior in different environments and binding to target molecules. |

| Virtual Screening | In silico screening of derivative libraries against biological targets or for material properties. rsc.org | Identification of lead compounds for drug discovery or novel materials. |

| Machine Learning | Prediction of reaction outcomes and optimization of reaction conditions. | Accelerated discovery of new reactions and more efficient synthetic protocols. |

Potential in Exploring New Material Science Applications

The unique structural and electronic properties of pyrazoles make them attractive building blocks for the development of advanced materials. biosynce.compostdocjournal.com The bifunctional nature of this compound, with its polymerizable side chain and coordinating pyrazole ring, makes it a particularly interesting candidate for applications in material science.

One area of significant potential is in the synthesis of novel polymers. The bromoethyl group can serve as an initiation site for controlled radical polymerization techniques, leading to the formation of well-defined pyrazole-containing polymers. rsc.org These polymers could exhibit interesting photophysical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or as sensors. rsc.orgrsc.org

Another promising avenue is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). rsc.orgacs.org The pyrazole nitrogen atoms can coordinate to metal ions to form porous, crystalline materials with high surface areas. iea-ebc.orgdigitellinc.com The bromoethyl group could be further functionalized post-synthesis to tune the properties of the MOF for specific applications, such as gas storage, separation, or catalysis. researchgate.net Research into pyrazole-based MOFs has already shown their potential for applications such as formaldehyde (B43269) capture and as sensors for sulfur dioxide. iea-ebc.orgdigitellinc.comresearchgate.net

| Material Application | Role of this compound | Potential Properties and Uses |

| Functional Polymers | Monomer or initiator for polymerization. rsc.org | Materials with tunable optical and electronic properties for OLEDs and sensors. rsc.orgrsc.org |

| Metal-Organic Frameworks (MOFs) | Ligand for the construction of porous frameworks. rsc.orgacs.org | High surface area materials for gas storage, separation, and catalysis. iea-ebc.orgresearchgate.net |

| Corrosion Inhibitors | Formation of protective layers on metal surfaces. postdocjournal.com | Enhanced protection of metals from corrosion. |